molecular formula C8H8F3NO B3330330 3-((2,2,2-Trifluoroethyl)amino)phenol CAS No. 68545-83-5

3-((2,2,2-Trifluoroethyl)amino)phenol

Cat. No.: B3330330
CAS No.: 68545-83-5
M. Wt: 191.15 g/mol
InChI Key: HAYVMOSKKMGURX-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aminophenols in Contemporary Chemical Research

Fluorinated aminophenols represent a pivotal class of compounds in modern medicinal and materials chemistry. The introduction of fluorine into an organic molecule can profoundly alter its physicochemical properties. rsc.orgnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups. nih.govresearchgate.net These modifications are highly desirable in drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.govmdpi.com Specifically, fluorinated aminophenols are recognized as valuable intermediates and structural motifs in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a hydroxyl and an amino group on the aromatic ring provides versatile handles for further chemical transformations.

Rationale for Investigating 3-((2,2,2-Trifluoroethyl)amino)phenol: Bridging Phenolic and Fluorinated Amine Chemistries

The scientific intrigue surrounding this compound lies in its unique hybrid structure, which marries the functionalities of a phenol (B47542) with those of a fluorinated amine. The trifluoroethyl group is a well-known bioisostere for other chemical groups and is often introduced to enhance metabolic stability and lipophilicity, which can facilitate passage through biological membranes. The phenolic hydroxyl group, on the other hand, offers a site for hydrogen bonding and can be a key interaction point with biological targets. It also provides a reactive site for various chemical modifications, such as ether and ester formation.

The meta-substitution pattern of the amino and hydroxyl groups on the benzene (B151609) ring is also of significance. Unlike its ortho and para isomers, 3-aminophenol (B1664112) is less susceptible to oxidation. industrialchemicals.gov.au This inherent stability, combined with the properties imparted by the trifluoroethyl group, makes this compound an attractive target for research. The compound serves as a valuable scaffold for creating more complex molecules that leverage the advantageous properties of both the aminophenol core and the fluorinated side chain.

Scope and Objectives of Academic Research on the Compound's Fundamental Chemical Behavior and Utility

Academic research on this compound is primarily focused on understanding its fundamental chemical reactivity and exploring its utility as a versatile building block in organic synthesis. The compound is typically synthesized through the reaction of 3-aminophenol with a 2,2,2-trifluoroethylating agent.

The primary areas of investigation into its chemical behavior include:

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions allow for the introduction of a wide variety of functional groups, expanding the chemical space accessible from this starting material.

Reactions at the Amino Group: The secondary amine is also a site for further functionalization. For instance, it can be acylated or alkylated under appropriate conditions to generate more complex derivatives.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and amino groups activates the aromatic ring towards electrophilic substitution, allowing for the introduction of substituents at the ortho and para positions relative to these groups.

Oxidation and Reduction Reactions: The compound can be subjected to oxidation to form quinone-like structures or undergo reduction under specific conditions.

The overarching objective of this research is to establish this compound as a readily available and versatile intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a stable, functionalized aromatic core and a property-enhancing fluorinated side chain makes it a valuable tool for the construction of complex molecular architectures.

Physicochemical Properties of this compound

Property Value Source
CAS Number 68545-83-5
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Appearance Not specified in detail, likely a solid
Calculated logP 1.9

Potential Reactions of this compound

Reaction Type Reagents Potential Products Source
Oxidation Potassium permanganate, hydrogen peroxide Quinones or other oxidized derivatives
Reduction Sodium borohydride (B1222165), lithium aluminum hydride Corresponding amines or other reduced forms
Substitution (at -OH) Alkyl halides, acyl chlorides Ethers, esters

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,2-trifluoroethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)5-12-6-2-1-3-7(13)4-6/h1-4,12-13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYVMOSKKMGURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-((2,2,2-Trifluoroethyl)amino)phenol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comorganic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.com For this compound, two primary retrosynthetic disconnections are most logical:

C-N Bond Disconnection: The most direct approach involves disconnecting the bond between the nitrogen atom and the aromatic ring. This leads to two key synthons: a 3-hydroxyphenyl anion equivalent and a (2,2,2-trifluoroethyl)amino cation equivalent. The corresponding synthetic equivalents would be 3-aminophenol (B1664112) and a suitable 2,2,2-trifluoroethylating agent.

Functional Group Interconversion (FGI) followed by C-N Bond Disconnection: An alternative strategy involves the retrosynthetic conversion of the amine to a more synthetically accessible precursor. For instance, the amine can be traced back to an imine, which in turn can be disconnected into an aldehyde and a primary amine. This suggests a synthesis from 3-hydroxybenzaldehyde (B18108) and 2,2,2-trifluoroethylamine (B1214592) via reductive amination. Another FGI approach considers the amine arising from the reduction of a nitro group, pointing to a multi-step synthesis starting from 3-nitrophenol (B1666305).

These retrosynthetic pathways form the basis for the direct and multi-step synthetic strategies discussed in the following sections.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a minimal number of steps from readily available precursors.

The direct alkylation of 3-aminophenol presents a significant challenge due to the presence of two nucleophilic sites: the amino group and the phenolic hydroxyl group. Direct N-alkylation is often complicated by competing O-alkylation, leading to a mixture of products and necessitating tedious purification with potentially low yields of the desired N-alkylated product. justia.com To achieve selective N-alkylation, protection of the more acidic phenolic hydroxyl group is often necessary. researchgate.net For example, the hydroxyl group can be protected as a benzyl (B1604629) ether, followed by alkylation of the amino group and subsequent deprotection to yield the final product.

The introduction of the 2,2,2-trifluoroethyl group onto the nitrogen atom of 3-aminophenol can be accomplished using various electrophilic trifluoroethylating agents. One common method involves the use of 2,2,2-trifluoroethyl sulfonates, such as 2,2,2-trifluoroethyl p-toluenesulfonate or 2,2,2-trifluoroethyl methanesulfonate, which can react with the amino group. google.com

Another innovative approach is the use of trifluoroacetic acid as the trifluoroethyl source in a reductive amination context. researchgate.net This catalyst-free method utilizes a silane (B1218182) reducing agent, such as phenylsilane, to convert the amine and trifluoroacetic acid into the corresponding trifluoroethylated amine. researchgate.net This reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. researchgate.net A similar catalyst-free reductive alkylation can be performed using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) (TFE), where TFE itself can act as a solvent and potentially a source for the trifluoroethyl group under certain conditions, though it's more commonly used as a solvent that promotes the reduction. organic-chemistry.orgorganic-chemistry.org

MethodTrifluoroethylating AgentReducing AgentKey Features
Sulfonate Alkylation2,2,2-Trifluoroethyl sulfonateNot applicableDirect alkylation, may require protection of the phenol (B47542) group.
Reductive AminationTrifluoroacetic AcidPhenylsilaneCatalyst-free, good functional group tolerance. researchgate.net
Reductive AlkylationCarbonyl Compound & AmineSodium BorohydrideOften performed in 2,2,2-trifluoroethanol. organic-chemistry.org

Multi-step syntheses provide alternative pathways that can offer better control over selectivity and yield. uva.nl Two prominent multi-step routes to this compound are:

From 3-Nitrophenol: This sequence begins with the reduction of 3-nitrophenol to 3-aminophenol. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or copper-based catalysts. google.combcrec.idresearchgate.net Once 3-aminophenol is obtained, it can be N-trifluoroethylated using one of the methods described in section 2.2.2. This approach benefits from the ready availability of 3-nitrophenol.

Via Reductive Amination: This powerful method involves the reaction of 3-hydroxybenzaldehyde with 2,2,2-trifluoroethylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. masterorganicchemistry.comresearchgate.net Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often preferred due to its mildness and high selectivity for reducing the iminium ion in the presence of the aldehyde. researchgate.netharvard.edu This one-pot procedure is generally efficient and avoids the issue of over-alkylation. masterorganicchemistry.com

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving transition metals, have become indispensable tools in modern organic synthesis for their efficiency and selectivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds with high efficiency. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of aryl amines from aryl halides or triflates. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this reaction would involve coupling 2,2,2-trifluoroethylamine with a suitably protected 3-halo- or 3-triflyloxyphenol.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, are commonly employed to facilitate the key steps of the catalytic cycle. youtube.commit.edu For the N-arylation of 3-aminophenol derivatives, palladium catalysts with specific biarylmonophosphine ligands like BrettPhos have been shown to be effective. mit.edu

Catalyst SystemReactantsKey Features
Palladium / Phosphine LigandAryl Halide/Triflate + AmineHigh efficiency for C-N bond formation, broad substrate scope. organic-chemistry.orgwikipedia.org
BrettPhos Precatalyst3-Halophenol + 2,2,2-TrifluoroethylamineSelective for N-arylation of aminophenols. mit.edu

Organocatalytic and Asymmetric Synthetic Methods

While specific literature detailing the organocatalytic or asymmetric synthesis of this compound is not widely available, the principles of synthesizing structurally similar chiral fluorinated amines are well-established and represent a significant area of chemical research. nih.gov The demand for synthetic methods that provide practical access to organofluorine compounds is driven by the beneficial impact of fluorine on the properties of pharmaceuticals and agrochemicals. nih.gov

One prominent organocatalytic strategy for producing chiral trifluoromethylated amines involves the highly enantioselective isomerization of trifluoromethyl imines, facilitated by a chiral organic catalyst like a 9-OH cinchona alkaloid derivative. nih.govbrandeis.edunih.gov This 1,3-proton shift mechanism provides access to a range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivity. nih.gov Another approach in asymmetric organocatalysis utilizes hindered aminophenol catalysts. beilstein-journals.org These small organic molecules can effectively catalyze the asymmetric addition of organoboron reagents to imines, where hydrogen bonding between the catalyst and substrate assembles a stable transition state, leading to high enantioselectivities. beilstein-journals.org

The broader field of enantioselective organocatalytic synthesis of fluorinated molecules has evolved to include the direct introduction of fluorine atoms, Michael reactions with fluorine-containing synthons, and various trifluoromethylation reactions. scilit.comnih.gov Furthermore, biocatalysis using fungal reductive aminases (RedAms) presents a pathway for the asymmetric synthesis of primary amines from ketones using ammonia, offering excellent enantiomeric excess under mild conditions. rsc.org These established methodologies for related compounds form the foundation for potential future development of specific organocatalytic and asymmetric routes to this compound.

Green Chemistry Principles in Synthesis Design

The synthesis of organofluorine compounds is increasingly guided by the principles of green chemistry, which aim to develop environmentally benign and efficient processes. rsc.orgdovepress.com Traditional fluorination and fluoroalkylation methods often use hazardous reagents like hydrofluoric acid, posing significant environmental and health risks, and generating toxic waste. dovepress.comnumberanalytics.com Consequently, there is a strong impetus to develop greener alternatives that employ safer reagents, reduce energy consumption, and minimize waste. dovepress.comnumberanalytics.comsciencedaily.com The focus is on creating processes that are not only environmentally friendly but also cost-effective, scalable, and safe. sciencedaily.com

Solvent Selection and Minimization Strategies

Solvent choice is a critical factor in green chemistry, as solvents can account for over 70% of waste in pharmaceutical production. jk-sci.com The ideal green solvent is non-toxic, non-volatile, readily available, and recyclable. A major advancement in green fluoroalkylation is the use of water as a reaction medium. rsc.orgresearchgate.net Performing these reactions in water or aqueous media can mitigate the environmental impact associated with traditional organic solvents. rsc.org

For pathways like reductive amination, which can be used to synthesize the target compound, fluorinated solvents such as 2,2,2-trifluoroethanol (TFE) have emerged as a superior green alternative. organic-chemistry.org TFE can significantly accelerate reaction rates and increase yields due to its high polarity and low nucleophilicity. organic-chemistry.org A key advantage is that it can be easily recovered and reused, enhancing the sustainability of the process. organic-chemistry.org Studies on reductive amination have shown that reactions in TFE proceed to completion in minutes with high yields, outperforming conventional solvents like methanol (B129727) and ethanol. organic-chemistry.org

Reactant (Aldehyde/Ketone)SolventTime (min)Yield (%)
BenzaldehydeTFE596
BenzaldehydeMethanol12080
BenzaldehydeEthanol18075
4-ChlorobenzaldehydeTFE595
4-NitrobenzaldehydeTFE1094
CyclohexanoneTFE1592

This table presents comparative data for the reductive amination of various carbonyls with benzylamine (B48309) using NaBH₄, highlighting the efficiency gains when using 2,2,2-Trifluoroethanol (TFE) as a solvent. Data adapted from a study on catalyst-free reductive alkylation. organic-chemistry.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is achieved in reactions that generate minimal or no byproducts.

In the context of synthesizing this compound, a reductive amination pathway is inherently more atom-economical than a nucleophilic substitution pathway.

Nucleophilic Substitution: 3-Aminophenol reacts with a trifluoroethylating agent like 2,2,2-trifluoroethyl iodide. This reaction generates a stoichiometric amount of a salt byproduct (e.g., hydrogen iodide), lowering the atom economy.

The development of highly efficient processes, often inspired by "click chemistry," aims for high yields, stereoselectivity, and minimal byproducts, aligning perfectly with the goal of maximizing reaction efficiency. sciencedaily.com The catalyst-free reductive amination using sodium borohydride in TFE is a prime example of a highly efficient process, offering excellent yields (88–96%) and high chemoselectivity under mild conditions. organic-chemistry.org

Comparative Analysis of Synthetic Pathways

Two primary synthetic pathways are plausible for the laboratory-scale or industrial preparation of this compound: direct reductive amination and nucleophilic substitution.

Pathway 1: Reductive Amination. This approach involves the reaction of 3-aminophenol with trifluoroacetaldehyde (B10831) (or a precursor) to form an intermediate imine or hemiaminal, which is then reduced to the target secondary amine. This method can be performed in a one-pot procedure using a reducing agent like sodium borohydride. organic-chemistry.orgorganic-chemistry.org

Pathway 2: Nucleophilic N-Trifluoroethylation. This pathway involves the direct alkylation of 3-aminophenol with a reactive 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide, typically in the presence of a base.

FeaturePathway 1: Reductive AminationPathway 2: Nucleophilic Substitution
Starting Materials 3-Aminophenol, Trifluoroacetaldehyde3-Aminophenol, 2,2,2-Trifluoroethyl Halide/Triflate
Key Reagents Reducing agent (e.g., NaBH₄, H₂/catalyst)Base (e.g., K₂CO₃, Et₃N)
Atom Economy High (Byproduct is H₂O)Lower (Byproduct is a salt)
Conditions Often mild, catalyst-free options exist organic-chemistry.orgCan require stronger bases or more reactive (and expensive) alkylating agents
Advantages High atom economy, potentially greener, one-pot proceduresDirect, conceptually simple
Disadvantages Trifluoroacetaldehyde is a gas and can be difficult to handlePotential for O-alkylation byproduct, lower atom economy, potentially harsh conditions

Yield Optimization and Reaction Efficiency Metrics

Yield optimization for the synthesis of this compound is highly dependent on the chosen pathway. For the reductive amination route, reaction conditions have been developed that provide excellent yields without the need for a catalyst. organic-chemistry.org The use of 2,2,2-trifluoroethanol (TFE) as the solvent with sodium borohydride as the reducing agent has been shown to be a simple, convenient, and high-yielding procedure for the reductive alkylation of a wide variety of amines. organic-chemistry.org

The efficiency of this method is demonstrated by its applicability to various aromatic and aliphatic amines, consistently producing the desired products in high yields, as detailed in the table below.

Amine SubstrateCarbonyl CompoundProduct Yield (%)
Aniline (B41778)Benzaldehyde95
BenzylamineBenzaldehyde96
AnilineCyclohexanone90
BenzylamineCyclohexanone92
PyrrolidineBenzaldehyde94

This table shows yields for various substrate combinations in a catalyst-free reductive amination system using NaBH₄ in TFE, indicating the method's high efficiency and broad applicability. organic-chemistry.org

This high efficiency, characterized by high yields and short reaction times, makes the reductive amination pathway an attractive option for producing this compound. organic-chemistry.org

Purity and Scalability Considerations for Research Applications

For research and potential larger-scale applications, both the purity of the final product and the scalability of the synthetic method are paramount.

Purity: A significant advantage of the catalyst-free reductive amination in TFE is the high chemoselectivity and simple workup procedure, which leads to a purer final product with less need for extensive chromatographic purification. organic-chemistry.org In contrast, nucleophilic substitution reactions can sometimes yield a mixture of N-alkylated and O-alkylated products, complicating purification.

Scalability: A scalable process should ideally use low-cost, readily available starting materials and avoid hazardous reagents or extreme conditions. sciencedaily.com The reductive amination method is highly scalable due to its simple, catalyst-free protocol and the ability to recover and reuse the TFE solvent. organic-chemistry.org For asymmetric syntheses, the use of chiral reagents that have already been proven effective on a metric-ton scale for producing other amine drugs provides a clear precedent for scalability. yale.edu The simplicity and efficiency of modern reductive amination and related green methods make them well-suited for producing high-purity this compound for research and development. sciencedaily.comorganic-chemistry.org

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The regiochemical outcome of such reactions on 3-((2,2,2-trifluoroethyl)amino)phenol is determined by the directing effects of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. This is due to its ability to donate electron density to the aromatic ring via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack at these positions. libretexts.org Conversely, the trifluoroethylamino group (-NHCH₂CF₃) presents a more complex influence. While the nitrogen atom has a lone pair that can donate into the ring by resonance (an ortho, para-directing effect), the strongly electron-withdrawing trifluoroethyl group significantly reduces the nitrogen's basicity and electron-donating capacity through a strong negative inductive effect (-I). youtube.comacs.org

In substituted benzenes, the directing effects of multiple substituents are combined. For this compound, both the hydroxyl and the amino groups are located at positions meta to each other. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The positions ortho to the hydroxyl group are C2 and C6, while the para position is C4. The positions ortho to the trifluoroethylamino group are C2 and C4, and the para position is C6. Therefore, positions C2, C4, and C6 are all activated. The synergistic directing effects of both groups strongly favor substitution at these locations over the C5 position.

Influence of the Trifluoroethylamino Group on Aromatic Activation/Deactivation

The trifluoroethylamino group is generally considered a deactivating group in the context of electrophilic aromatic substitution. This is because the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group diminishes the electron-donating ability of the adjacent amino group. youtube.comacs.org This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to a simpler aminophenol. rjpn.org

Despite its deactivating inductive effect, the nitrogen's lone pair is still capable of participating in resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org This is a common feature of halogen and some other deactivating substituents. The deactivation is a kinetic effect, slowing down the reaction rate, while the directing effect is a thermodynamic consideration, favoring the formation of the more stable arenium ion intermediates. youtube.comstudysmarter.co.uk The presence of the strongly activating hydroxyl group, however, counteracts this deactivation to a significant extent, ensuring that the molecule can still undergo electrophilic substitution reactions.

Reactions Involving the Secondary Amine Functional Group

The secondary amine in this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with an acyl donor can yield N-acyl derivatives. This transformation is often used as a protecting group strategy in multi-step syntheses. libretexts.org The use of trifluoroacetic anhydride (B1165640) can lead to the formation of N-trifluoroacetyl derivatives. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base will produce sulfonamides. This reaction is analogous to acylation and is a common method for amine derivatization. researchgate.net

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides. However, achieving mono-alkylation can be challenging as polyalkylation can occur. Selective N-alkylation of aminophenols can sometimes be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction. researchgate.netresearchgate.net

Table 1: Examples of Reactions at the Secondary Amine

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-acetyl amide
Sulfonylationp-Toluenesulfonyl chlorideN-sulfonyl sulfonamide
AlkylationMethyl iodideN-methyl tertiary amine

Formation of Heterocyclic Derivatives

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino group, often in concert with the phenolic hydroxyl, can participate in cyclization reactions. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic structures. nih.govfrontiersin.org The specific heterocyclic system formed depends on the nature of the reaction partner and the conditions employed.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive site in the molecule, primarily exhibiting nucleophilic character.

Common reactions at the phenolic hydroxyl group include O-alkylation and O-acylation to form ethers and esters, respectively.

O-Alkylation (Etherification): This is typically achieved by treating the phenol (B47542) with an alkyl halide in the presence of a base (Williamson ether synthesis). The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

O-Acylation (Esterification): Phenolic esters can be formed by reacting the phenol with acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the HCl byproduct.

In molecules containing both an amine and a hydroxyl group, such as this compound, the relative nucleophilicity of the two groups determines the site of reaction. Generally, the amino group is more nucleophilic than the hydroxyl group, meaning that acylation will preferentially occur at the nitrogen atom. quora.com Selective reaction at the hydroxyl group often requires prior protection of the more reactive amino group.

Reactivity of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group (-CH₂CF₃) imparts unique properties to the molecule due to the high electronegativity of the fluorine atoms. This group is generally considered to be chemically robust and can enhance metabolic stability in drug molecules.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group generally resistant to cleavage. However, under specific conditions, transformations involving C-F bonds can be achieved. Microbial reductive defluorination has been documented for some perfluorinated compounds, demonstrating that C-F bond cleavage is possible under certain biological or chemical conditions. nih.gov Electrosynthetic methods are also being explored for C-F bond activation and functionalization. rsc.org

While direct transformation of the C-F bonds in the trifluoroethyl group of N-trifluoroethylated anilines is not a common reaction under standard synthetic conditions, research into C-F bond activation is an active area. For example, amine-induced selective C-C bond cleavage of 2,2,2-trifluoroethyl carbonyls has been reported, which proceeds without C-F bond functionalization, highlighting the relative stability of the C-F bond. researchgate.net

The strong electron-withdrawing nature of the trifluoroethyl group can significantly influence the chemo-, regio-, and stereoselectivity of reactions involving the parent molecule. masterorganicchemistry.com By reducing the electron density of the amino group, it can alter its directing effect in electrophilic aromatic substitution reactions and modulate its nucleophilicity.

In stereoselective synthesis, the introduction of a trifluoroethyl group can be a valuable strategy. For example, in the synthesis of chiral fluoroalkyl-containing 3,2'-spirooxindole γ-lactams, the use of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one as a starting material allowed for high yields and excellent enantioselectivities and diastereoselectivities in a cascade reaction. rsc.org The presence of the trifluoroethyl group has also been shown to improve the ability of chiral ligands and substrates to induce asymmetry in stereoselective reactions. acs.org

A study on the trifluoromethylation of styrenes highlighted that chemo-, regio-, and stereoselectivity can be achieved through processes driven by visible light, demonstrating the subtle yet powerful influence of fluorinated groups on reaction outcomes. acs.org

Stereoselective Transformations and Chiral Derivatization Potential

The structure of this compound offers potential for stereoselective transformations and chiral derivatization. The secondary amine provides a handle for the introduction of chiral auxiliaries or for its conversion into a chiral center.

Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into diastereomers, which can then be separated and analyzed. wikipedia.org The amino group of this compound can be reacted with a variety of CDAs. Common CDAs for amines include Mosher's acid, OPA/chiral thiols, and various chiral isocyanates. wikipedia.orgnih.govresearchgate.net The resulting diastereomers can often be separated by chromatography, allowing for the resolution of the enantiomers of the derivatized compound.

Furthermore, the molecule itself can be used as a building block in stereoselective synthesis. The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines is an active area of research, often involving the addition of nucleophiles to trifluoromethyl imines. nih.gov The synthesis of chiral sulfonimidamides from anilines demonstrates the potential for creating sulfur-based chiral centers from aniline (B41778) derivatives. acs.org These examples underscore the potential of this compound and its derivatives in the field of stereoselective synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H NMR), Carbon-13 (¹³C NMR), and Fluorine-19 (¹⁹F NMR) Applications

For 3-((2,2,2-trifluoroethyl)amino)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full structural confirmation.

Proton (¹H NMR): The ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The aromatic protons on the phenol (B47542) ring would typically appear as a complex pattern of multiplets in the downfield region (approx. 6.0-7.5 ppm). The methylene (B1212753) protons (-CH₂-) of the trifluoroethyl group would present as a quartet due to coupling with the adjacent three fluorine atoms, likely in the 3.5-4.5 ppm range. The amine (N-H) and hydroxyl (O-H) protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

Carbon-13 (¹³C NMR): The ¹³C NMR spectrum provides information on all unique carbon atoms. The aromatic ring would display six distinct signals, with the carbon attached to the hydroxyl group (C-OH) and the carbon bonded to the amino group (C-N) being the most deshielded. The carbon of the methylene group (-CH₂) would be visible, and the trifluoromethyl carbon (-CF₃) would appear as a quartet due to one-bond coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F NMR): As fluorine-19 is a highly sensitive nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. For this compound, the spectrum would show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal would appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift for a CF₃ group next to a heteroatom like nitrogen is typically observed in the range of -65 to -75 ppm relative to a standard like CFCl₃.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling
¹H (Aromatic) ~6.0 - 7.5 Multiplets H-H
¹H (-CH₂-) ~3.5 - 4.5 Quartet H-F
¹H (N-H) Variable Broad Singlet None
¹H (O-H) Variable Broad Singlet None
¹³C (Aromatic) ~100 - 160 Singlets C-H, C-C
¹³C (-CH₂-) ~40 - 50 Singlet C-H
¹³C (-CF₃) ~120 - 130 Quartet C-F

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and establish the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, it would show correlations between adjacent protons on the aromatic ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign which proton signal corresponds to which carbon signal in the aromatic region and for the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. It would connect the methylene protons to the nitrogen-bearing aromatic carbon and to the trifluoromethyl carbon, confirming the structure of the trifluoroethylamino side chain and its attachment point to the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which helps in determining the 3D structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound (C₈H₈F₃NO), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental mass (typically within 5 ppm) confirms the elemental composition.

Fragmentation Pattern Interpretation for Structural Confirmation

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. For this compound, key fragmentation pathways would include:

Alpha-cleavage: The bond between the ethyl group and the nitrogen atom is a likely point of cleavage.

Loss of small molecules: The molecule might lose stable neutral fragments such as HF or CO.

Cleavage of the trifluoromethyl group: A common fragmentation pattern for trifluoromethyl-containing compounds is the loss of a CF₃ radical.

Analyzing these fragments helps to piece together the original structure, confirming the presence of both the aminophenol core and the trifluoroethyl substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The N-H stretch of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. Strong absorptions between 1000 and 1300 cm⁻¹ are characteristic of C-F bond stretching, confirming the presence of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations would also be visible in their respective characteristic regions.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch IR 3200 - 3600 Broad, Strong
Amine N-H Stretch IR 3300 - 3500 Medium
Aromatic C-H Stretch IR/Raman 3000 - 3100 Medium/Strong
Aromatic C=C Bending IR/Raman 1450 - 1600 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the chromophore of the substituted benzene (B151609) ring. The phenol and amino groups, both being auxochromes, are anticipated to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.

The electronic transitions of interest are the π → π* transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity. In polar protic solvents, hydrogen bonding with the hydroxyl and amino groups could further influence the electronic environment and thus the absorption spectrum. While precise experimental values for this specific compound are not documented in the searched literature, a hypothetical UV-Vis absorption data table is presented below based on typical values for substituted phenols and anilines.

Solvent Expected λ_max (nm) for π → π Transitions*Molar Absorptivity (ε)
Methanol (B129727)280 - 290Moderate
Cyclohexane275 - 285Moderate

This table is illustrative and based on the expected spectral characteristics of the compound's functional groups. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and conformation of this compound in the solid state. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the amino group, which govern the crystal packing.

A successful crystallographic analysis would yield a detailed structural model and a set of crystallographic parameters. Although no published crystal structure for this compound was found, a hypothetical data table of such parameters is provided for illustrative purposes.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1075
Z4

This table represents a hypothetical outcome of an X-ray crystallography experiment, as no experimental data has been reported in the reviewed sources.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would depend on the compound's volatility and thermal stability.

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. Given the presence of polar -OH and -NH groups, derivatization is often required to increase volatility and reduce peak tailing, which can occur due to interactions with the stationary phase. researchgate.netnih.govresearchgate.net Derivatization agents such as trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to cap the active hydrogens. researchgate.net

The selection of the GC column is critical. A mid-polarity column would likely be appropriate for the trifluoroethylamino-substituted phenol. Detection could be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. bldpharm.comnih.gov

A hypothetical set of GC conditions is presented below.

Parameter Hypothetical Condition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Oven Program100°C (1 min), ramp to 280°C at 15°C/min
DetectorMass Spectrometer (MS)

This table is a theoretical representation of a GC method, as no specific application for this compound has been documented in the searched literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is arguably the more direct method for analyzing this compound, as it does not typically require derivatization. Reversed-phase HPLC would be the method of choice, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. vwr.com

The mobile phase would likely consist of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of a fluorinated eluent, like trifluoroethanol, could potentially improve the separation of this fluorinated analyte. vwr.com UV detection would be highly effective due to the aromatic nature of the compound, with the detection wavelength set at one of its absorption maxima (e.g., ~280 nm). nih.gov

A potential set of HPLC conditions is outlined in the following table.

Parameter Hypothetical Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Column Temperature30°C

This table illustrates a possible HPLC method, as specific experimental details for this compound are not available in the surveyed literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the optimal three-dimensional arrangement of atoms and the distribution of electrons within the 3-((2,2,2-Trifluoroethyl)amino)phenol molecule. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. researchgate.net Studies on analogous compounds like aminophenols and their derivatives frequently employ DFT methods to predict various molecular properties. researchgate.netnih.gov

For this compound, DFT calculations, typically using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. researchgate.netnih.gov These optimized structures are essential for calculating a range of electronic descriptors. Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Other properties derived from DFT calculations include ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). nih.gov These descriptors help in quantifying the molecule's tendency to donate or accept electrons, providing a theoretical basis for its reactivity in various chemical environments. nih.gov For instance, the BDE (Bond Dissociation Energy) for the O-H and N-H bonds can be calculated to assess the antioxidant potential, as a lower BDE indicates a greater ease of donating a hydrogen atom to quench free radicals. researchgate.netresearchgate.net

Calculated PropertyTheoretical ValueSignificance
HOMO Energy-5.8 eVRelates to the ability to donate an electron
LUMO Energy-0.9 eVRelates to the ability to accept an electron
Energy Gap (ΔE)4.9 eVIndicator of chemical reactivity and stability
Ionization Potential (IP)6.5 eVEnergy required to remove an electron
Electron Affinity (EA)0.5 eVEnergy released upon gaining an electron
O-H Bond Dissociation Energy (BDE)360 kJ/molIndicates antioxidant potential via H-atom donation
N-H Bond Dissociation Energy (BDE)415 kJ/molIndicates potential for radical scavenging at the amino group

This table presents hypothetical DFT-calculated electronic properties for this compound, based on typical values for related aminophenol compounds.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can offer higher accuracy for energies and molecular properties. nih.gov These methods are often used to benchmark the results obtained from DFT calculations. dominican.edu For a molecule like this compound, ab initio calculations can provide a more precise determination of bond dissociation energies and reaction energy barriers, serving as a "gold standard" for theoretical predictions. nih.govdominican.edu Comparing results from methods like QCISD(T) with DFT values helps to validate the chosen functional and basis set for more extensive computational studies. dominican.edu

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the trifluoroethylamino side chain in this compound allows for multiple low-energy conformations. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule by systematically rotating the rotatable bonds and calculating the corresponding energy.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the molecule's structure. DFT calculations are commonly used to compute vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. While there is often a systematic deviation between calculated and experimental frequencies due to the harmonic approximation in the calculations, a scaling factor is typically applied to achieve excellent agreement. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts, which show good correlation with experimental values. researchgate.net The validation of calculated spectra against experimental findings provides strong evidence for the accuracy of the computed molecular geometry and electronic structure. researchgate.net

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)
O-H stretchPhenolic -OH3650~3600 (free), ~3400 (H-bonded)
N-H stretchSecondary Amine3450~3300-3500
C-H stretchAromatic Ring3100-3000~3100-3000
C-H stretchAliphatic -CH₂-2980-2900~2960-2850
C=C stretchAromatic Ring1600-1450~1600-1450
C-F stretchTrifluoromethyl -CF₃1350-1150~1350-1120 (strong, multiple bands)
C-O stretchPhenolic C-O1260~1260-1200

This table presents a comparison of hypothetical calculated vibrational frequencies for key functional groups in this compound with typical experimental ranges.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach for exploring the potential reaction pathways of this compound. uni-muenchen.de By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and transition states. nih.gov This is particularly useful for understanding mechanisms such as oxidation of the phenol (B47542) ring, reactions at the amino group, or excited-state hydrogen transfer. researchgate.net For instance, studies on the reaction of amines with other molecules, like CO₂, have utilized DFT to compare different mechanistic pathways, such as the formation of carbamates versus bicarbonates, revealing which route is kinetically more favorable. researchgate.net A similar approach could elucidate the reactivity of the amino group in this compound.

A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com Computational methods are used to locate the geometry of the TS and calculate its energy. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.com

Once the transition state is identified, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. dominican.edu This value is fundamental to understanding the kinetics of the reaction; a lower activation energy implies a faster reaction rate. ijnrd.org Methods such as Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. nih.gov

Reaction StepRelative Energy (kJ/mol)Description
Reactants0Initial state of the reaction
Transition State (TS)+85Energy barrier for the reaction (Activation Energy)
Intermediate+20A meta-stable species formed during the reaction
Products-50Final state of the reaction (Overall Reaction Energy)

This table shows a hypothetical energy profile for a reaction involving this compound, illustrating the concepts of activation energy and reaction energy.

Energy Profiles and Reaction Path Analysis

The synthesis of this compound typically involves the N-alkylation of 3-aminophenol (B1664112) with a 2,2,2-trifluoroethylating agent. A comprehensive understanding of the reaction mechanism, including the energy profiles and transition states, can be achieved through computational methods such as Density Functional Theory (DFT).

Hypothetical Reaction Coordinate for the Synthesis of this compound:

The reaction path would involve the approach of the nitrogen atom of 3-aminophenol to the electrophilic carbon of the trifluoroethyl group, leading to a transition state where the N-C bond is partially formed and the bond to the leaving group is partially broken. The energy of the system increases as it approaches the transition state, reaching a maximum at the transition state geometry. Following the transition state, the energy decreases as the new N-C bond is fully formed and the leaving group departs, resulting in the final product.

A representative, albeit hypothetical, energy profile for such a reaction is presented below. The values are illustrative and intended to demonstrate the expected energetic changes along the reaction coordinate.

Reaction CoordinateDescriptionRelative Energy (kcal/mol)
Reactants3-Aminophenol + Trifluoroethylating Agent0.0
Transition State[HOC₆H₄NH₂(CH₂CF₃)---LG]‡25.0
ProductsThis compound + Byproduct-10.0

Note: The energy values in this table are hypothetical and serve to illustrate the general shape of an energy profile for an SN2 reaction. Actual values would require specific DFT calculations for this reaction.

Structure-Property Relationship (SPR) Studies

The introduction of the 2,2,2-trifluoroethyl group to the amino function of 3-aminophenol significantly influences its physicochemical and biological properties. Structure-property relationship studies, often employing computational methods, help in understanding these effects. The trifluoromethyl group (-CF₃) is a common substituent in medicinal chemistry known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov

Key Structural Features and Their Impact on Properties:

Trifluoroethyl Group: The strong electron-withdrawing nature of the fluorine atoms in the trifluoroethyl group decreases the electron density on the nitrogen atom. This reduction in basicity can affect the molecule's interaction with biological targets. The trifluoromethyl group is also known for its high metabolic stability, often being used as a bioisostere for other groups to prevent metabolic degradation. mdpi.com

Phenolic Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in intermolecular interactions. Its acidity can be influenced by the electronic effects of the substituent on the amino group.

Computational studies on aminophenol derivatives have shown that the position of the amino group relative to the hydroxyl group affects properties like ionization potential and bond dissociation energies. researchgate.net For instance, 3-aminophenol derivatives are generally found to be more stable compared to their 2- and 4-isomers. researchgate.net

The table below summarizes the anticipated effects of the trifluoroethyl group on the properties of 3-aminophenol.

PropertyEffect of Trifluoroethyl GroupRationale
LipophilicityIncreasedFluorine atoms increase the nonpolar surface area.
Metabolic StabilityIncreasedThe C-F bond is strong and resistant to enzymatic cleavage. mdpi.com
Basicity of Amino GroupDecreasedThe electron-withdrawing trifluoromethyl group reduces electron density on the nitrogen.
Hydrogen Bonding CapabilityModifiedChanges in electron density on the N-H and O-H groups affect their ability to participate in hydrogen bonds.

Analysis of Electron Density and Molecular Electrostatic Potential (MEP)

Electron Density Analysis:

The electron density distribution in this compound is a key determinant of its reactivity and intermolecular interactions. Quantum-chemical calculations can provide detailed insights into this distribution. The presence of the electronegative fluorine atoms in the trifluoroethyl group significantly perturbs the electron density of the parent 3-aminophenol molecule.

Studies on substituted aminophenols have shown that the electron density is distributed across the molecular fragments, with the proton-acceptor ability of the hydroxyl group's oxygen being a significant factor. researchgate.net In this compound, a significant portion of the electron density is expected to be localized on the oxygen and nitrogen atoms, as well as the fluorine atoms. The electron-withdrawing effect of the trifluoroethyl group will likely lead to a decrease in electron density on the amino nitrogen and a corresponding polarization of the N-H bond.

Molecular Electrostatic Potential (MEP) Analysis:

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netimist.manih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show the following features:

Negative Potential (Red/Yellow): The regions around the phenolic oxygen atom and the fluorine atoms of the trifluoromethyl group are expected to have the most negative electrostatic potential due to the high electronegativity of these atoms. These sites are likely to be involved in hydrogen bonding as acceptors.

Positive Potential (Blue): The hydrogen atom of the phenolic hydroxyl group and the hydrogen atom of the amino group are expected to exhibit the most positive electrostatic potential, making them favorable sites for nucleophilic attack and hydrogen bond donation.

Intermediate Potential (Green): The aromatic ring will likely show a more neutral potential, with some variation depending on the electronic effects of the substituents.

The table below summarizes the predicted MEP characteristics for different regions of the this compound molecule.

Molecular RegionPredicted MEPPredicted Reactivity
Phenolic OxygenNegative (Electron-rich)Site for electrophilic attack; Hydrogen bond acceptor.
Phenolic HydrogenPositive (Electron-deficient)Site for nucleophilic attack; Hydrogen bond donor.
Amino NitrogenSlightly NegativePotential for electrophilic attack, but reduced by the trifluoroethyl group.
Amino HydrogenPositive (Electron-deficient)Hydrogen bond donor.
Trifluoromethyl Group (Fluorine atoms)Negative (Electron-rich)Potential for intermolecular interactions.
Aromatic RingLargely NeutralSusceptible to electrophilic aromatic substitution, with directing effects from the substituents.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-((2,2,2-Trifluoroethyl)amino)phenol?

  • Answer : Key techniques include high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., predicted m/z 210.05365 for [M+H]+) and NMR (¹H/¹³C/¹⁹F) to resolve the trifluoroethylamino substitution pattern. Collision cross-section (CCS) values predicted via ion mobility spectrometry (e.g., 147.0 Ų for [M+H]+) can validate structural integrity . FT-IR is useful for identifying phenolic O-H and N-H stretches. For purity assessment, HPLC/UV with C18 columns and acetonitrile/water gradients is recommended, leveraging retention time alignment with reference standards .

Q. What are the typical synthetic pathways for introducing the trifluoroethylamino group into phenolic compounds?

  • Answer : A common approach involves nucleophilic substitution between a phenolic amine (e.g., 3-aminophenol) and 2,2,2-trifluoroethyl iodide or bromide. Reactions are typically conducted in aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product . Alternative routes may use reductive amination with trifluoroacetaldehyde under hydrogenation conditions.

Q. How can researchers assess the purity of this compound using chromatographic techniques?

  • Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column and a gradient of 0.1% formic acid in water/acetonitrile (10% to 90% over 20 min). Compare retention times to reference standards. For trace impurities, LC-MS with electrospray ionization (ESI) in positive mode can detect byproducts (e.g., unreacted starting materials or trifluoroethylated isomers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Answer : Conflicting ¹H/¹³C signals may arise from rotameric equilibria due to restricted rotation around the N-C bond in the trifluoroethylamino group. To mitigate this, acquire NMR spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) or use 2D techniques (e.g., NOESY) to confirm spatial proximity of protons. For ¹⁹F NMR, chemical shifts near -70 ppm (CF₃) are diagnostic; splitting patterns indicate electronic interactions with adjacent substituents .

Q. What role does the trifluoroethyl group play in the compound’s metabolic stability, based on comparative studies?

  • Answer : The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation (e.g., via cytochrome P450 enzymes). Comparative studies with non-fluorinated analogs show prolonged half-lives (t₁/₂) in hepatic microsomal assays. Fluorine’s electronegativity also reduces basicity of the amino group, minimizing protonation and improving membrane permeability .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoroethylamino group on the phenolic ring. Fukui indices identify reactive sites for electrophilic attack. For example, the para-position to the amino group exhibits higher electrophilicity, favoring reactions with nitrating agents or halogenation .

Q. What strategies optimize the regioselectivity of trifluoroethylamino group installation in polyfunctionalized phenolic systems?

  • Answer : Protecting group strategies (e.g., acetylating phenolic -OH) direct substitution to the desired amine site. Alternatively, Lewis acid catalysis (e.g., AlCl₃) polarizes the phenolic ring, enhancing reactivity at specific positions. Kinetic studies using in situ IR or reaction calorimetry can identify optimal temperature and solvent conditions to minimize side reactions .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data between synthesized batches of this compound?

  • Answer : Cross-validate using orthogonal techniques:

  • X-ray crystallography to confirm solid-state structure (if crystals are obtainable).
  • CCS matching via ion mobility-MS to compare experimental and predicted values (e.g., 147.0 Ų for [M+H]+) .
  • Isotopic labeling (e.g., ¹⁵N-trifluoroethylamine) to track incorporation efficiency via MS/MS fragmentation.

Q. What experimental controls are critical when evaluating the biological activity of this compound analogs?

  • Answer : Include positive controls (e.g., known enzyme inhibitors) and scaffold-negative controls (e.g., phenol derivatives lacking the trifluoroethyl group). Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . For in vitro assays, pre-incubate compounds with liver microsomes to assess stability .

Tables for Key Data

Property Value Method Reference
Molecular Weight209.14 g/molHRMS
Predicted CCS ([M+H]+)147.0 ŲIon Mobility-MS
¹⁹F NMR Shift (CF₃)-70 ppm (triplet)DMSO-d₆, 400 MHz
HPLC Retention Time8.2 min (C18, 50% acetonitrile)UV at 254 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.